molecular formula C5H4INO B1313137 5-Iodopyridin-3-ol CAS No. 213765-61-8

5-Iodopyridin-3-ol

Cat. No. B1313137
M. Wt: 221 g/mol
InChI Key: DSEJPUFYKFQODK-UHFFFAOYSA-N
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Description

5-Iodopyridin-3-ol is a chemical compound with the empirical formula C5H4INO . It has a molecular weight of 221.00 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for 5-Iodopyridin-3-ol is Oc1cncc(I)c1 . The InChI is 1S/C5H4INO/c6-4-1-5(8)3-7-2-4/h1-3,8H .


Physical And Chemical Properties Analysis

5-Iodopyridin-3-ol is a solid . Its empirical formula is C5H4INO , and it has a molecular weight of 221.00 .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

5-Iodopyridin-3-ol and its derivatives play a significant role in chemical synthesis. One study explores the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines, which were produced during attempts to prepare functionalized 5-iodopyridine derivatives. This process, explained by the Hofmann–Löffler–Freytag reaction, highlights the compound's utility in forming complex structures (Lechel et al., 2012). Another study demonstrates the synthesis of 3-amino-5-bromo-2-iodopyridine, again underlining the compound's versatility in forming various pyridine ring-substituted products (Bunker et al., 2008).

Biomedical Research and Drug Development

In biomedical research, 5-Iodopyridin-3-ol derivatives have been investigated for their potential applications. For example, the synthesis of thiol oligonucleotides for the creation of oligonucleotide-peptide hybrids, which have potential as antisense inhibitors of gene expression, demonstrates the compound's applicability in drug development (Ede et al., 1994). Additionally, the synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine showcases the compound's role in creating functionalized pyridine derivatives, which can be key intermediates in pharmaceutical synthesis (Song et al., 2004).

Molecular Biology and Protein Research

The reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate indicates the compound's utility in protein research, especially in creating heavy-atom isomorphous derivatives of proteins. This application is crucial for understanding protein structures and functions (Riley & Perham, 1973).

Radiopharmaceuticals and Imaging

5-Iodopyridin-3-ol derivatives have also been explored in the development of radiopharmaceuticals. The synthesis of iodopyridines for medical applications, including drug or diagnostic aids and radiolabelled compounds, is a significant area of research, demonstrating the compound's potential in medical imaging and diagnostics (Xie et al., 2012).

Safety And Hazards

5-Iodopyridin-3-ol is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statements include H302 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-4-1-5(8)3-7-2-4/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEJPUFYKFQODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440763
Record name 5-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodopyridin-3-ol

CAS RN

213765-61-8
Record name 5-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodopyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SA Kuruvilla, AT Hillmer, DW Wooten… - American journal of …, 2014 - ncbi.nlm.nih.gov
… Diisopropyl azodicarboxylate (DIAD; 0.2 mL) was added to a solution of 2-bromo-5-iodopyridin-3-ol (0.16 g, 0.55 mmol), (S)-tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1Hpyrrole-1-…
Number of citations: 5 www.ncbi.nlm.nih.gov
Y Liu, M Paige, TT Olson, N Al-Muhtasib, T Xie… - Bioorganic & Medicinal …, 2014 - Elsevier
… Each epimer of Boc-protected 2-azetidinylmethanol or 2-pyrrolidinylmethanol was reacted with 5-iodopyridin-3-ol via standard Mitsunobu coupling conditions to afford iodides 4 and 5. …
Number of citations: 7 www.sciencedirect.com
M Eguida, C Schmitt-Valencia, M Hibert… - Journal of Medicinal …, 2022 - ACS Publications
… To a stirred solution of 5-iodopyridin-3-ol (0.63 g, 2.86 mmol, 1.1 equiv) and 1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine (0.74 g, 2.6 mmol, 1 equiv) …
Number of citations: 5 pubs.acs.org
AJ Boyington - 2020 - search.proquest.com
… 5-iodopyridin-3-ol: According to the previously outlined procedure,25 an oven dried 50 mL round bottom flask was charged with 5-bromopyrdin-3-ol (2.00 g, 11.5 mmol, 1 equiv), CuI (…
Number of citations: 3 search.proquest.com
DB Vogt - 2020 - search.proquest.com
The generation and use of open shell species (radicals) has broadened reactivity and enabled novel disconnections repeatedly throughout history—often displaying orthogonal …
Number of citations: 2 search.proquest.com
RA Aycock - 2020 - search.proquest.com
The direct addition of pyridine and diazine units to electron-poor alkenes has been achieved via a redox radical mechanism that is enabled by limiting the effective concentration of the …
Number of citations: 4 search.proquest.com

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